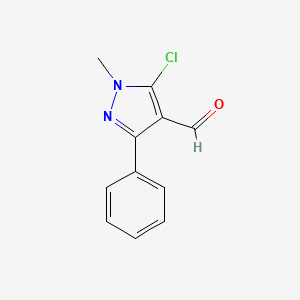

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-methyl-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-14-11(12)9(7-15)10(13-14)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUUTPYWKXCVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377068 | |

| Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-38-5 | |

| Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data and synthetic methodology for the versatile heterocyclic compound, 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of direct experimental NMR data for this specific molecule, this report presents detailed experimental ¹H NMR data for the closely related analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which serves as a robust reference for spectral interpretation. Predicted ¹³C NMR data for the target compound is also provided, based on established chemical shift principles for analogous structures.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of pyrazole derivatives heavily relies on ¹H and ¹³C NMR spectroscopy. The following tables summarize the experimental ¹H NMR data for a key structural analog and the predicted ¹³C NMR data for the target compound.

Table 1: Experimental ¹H NMR Data for the Analogous Compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.983 | Singlet | 1H | Aldehyde (-CHO) |

| 7.564–7.471 | Multiplet | 5H | Aromatic (Phenyl-H) |

| 2.546 | Singlet | 3H | Methyl (-CH₃) at C3 |

Solvent: CDCl₃, Frequency: 400 MHz.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Aldehyde Carbonyl (C=O) |

| ~150 | Pyrazole C3 |

| ~145 | Pyrazole C5 |

| ~135 | Phenyl C1' (ipso) |

| ~129 | Phenyl C2', C6' (ortho) |

| ~128 | Phenyl C4' (para) |

| ~125 | Phenyl C3', C5' (meta) |

| ~110 | Pyrazole C4 |

| ~35 | N-Methyl (-CH₃) |

Note: These are predicted values based on typical chemical shifts for similar pyrazole structures and may vary from experimental results.

Experimental Protocols

The primary synthetic route to substituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This method is widely cited for the synthesis of the analogous compound and is the recommended procedure for the target molecule.[2][3]

Synthesis of this compound via Vilsmeier-Haack Reaction

-

Preparation of the Vilsmeier Reagent: To an ice-cooled solution of dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise with stirring. The mixture is stirred for an additional 20 minutes at 0°C to form the Vilsmeier reagent.

-

Reaction with Pyrazolone: 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) is added to the Vilsmeier reagent.

-

Reaction Progression: The reaction mixture is heated to reflux for approximately 2-3 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into crushed ice.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

NMR Spectroscopy Protocol

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with annotations for the key proton and carbon atoms relevant to the NMR data.

Caption: Molecular structure of the target compound.

Synthetic Workflow: Vilsmeier-Haack Reaction

The logical flow of the synthesis of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to the Vilsmeier-Haack Synthesis of Substituted Pyrazole-4-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. This guide provides a comprehensive overview of its application in the synthesis of substituted pyrazole-4-carbaldehydes, which are valuable intermediates in medicinal chemistry and materials science.

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich ring system. The process involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.

1.1. Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a substituted chloroiminium ion, is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][2][3][4][5] Other reagents such as oxalyl chloride or thionyl chloride can also be employed.[4]

The formation of the Vilsmeier reagent from DMF and POCl₃ proceeds as follows:

1.2. Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich heterocyclic system, making it a suitable substrate for electrophilic substitution. The Vilsmeier reagent, although a weak electrophile, reacts with the pyrazole at the C4 position, which is the most electron-rich and sterically accessible position. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final pyrazole-4-carbaldehyde.[2]

The general mechanism for the formylation of a substituted pyrazole is outlined below:

Experimental Data and Protocols

The success of the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes is influenced by the nature of the substituents on the pyrazole ring, reaction temperature, and reaction time. A summary of representative examples is provided in the tables below.

Synthesis of 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes

This method has been shown to be effective for the formylation of various 5-chloro-1H-pyrazoles.[6][7]

| Entry | R¹ | R² | Time (h) | Yield (%) | Ref |

| 1 | CH₃ | C₂H₅ | 6 | 75 | [7] |

| 2 | CH₃ | n-C₃H₇ | 6 | 72 | [7] |

| 3 | CH₂CH₂OH | n-C₃H₇ | 8 | 58 | [7] |

| 4 | Ph | C₂H₅ | 12 | 68 | [7] |

| 5 | Ph | n-C₃H₇ | 12 | 65 | [7] |

| 6 | 4-FC₆H₄ | CH₃ | 1.5 | 82 | [7] |

Reactions were carried out on a 2.00 mmol scale.

Synthesis of 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes

Microwave and ultrasound irradiation have been employed to accelerate the synthesis of these derivatives.[8]

| Entry | Substituent (p-X) | Method | Time | Yield (%) | Ref |

| 1 | H | Conventional | 7 h | 70 | [8] |

| 2 | H | Sonication | 60 min | 75 | [8] |

| 3 | H | Microwave | 15 min | 80 | [8] |

| 4 | CH₃ | Conventional | 5 h | 72 | [8] |

| 5 | CH₃ | Sonication | 45 min | 78 | [8] |

| 6 | CH₃ | Microwave | 10 min | 85 | [8] |

| 7 | Cl | Conventional | 6 h | 75 | [8] |

| 8 | Cl | Sonication | 50 min | 80 | [8] |

| 9 | Cl | Microwave | 12 min | 88 | [8] |

General Experimental Protocol

The following is a generalized procedure for the Vilsmeier-Haack formylation of a substituted pyrazole.

Detailed Steps:

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add phosphorus oxychloride (4 equivalents) dropwise to anhydrous N,N-dimethylformamide (6 equivalents) at 0-10 °C. Stir the mixture until the viscous, white Vilsmeier reagent is formed.[9]

-

Reaction with Pyrazole: To the pre-formed Vilsmeier reagent, add the substituted pyrazole (1 equivalent) either neat or dissolved in a minimal amount of an appropriate solvent.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 70 °C and 120 °C) and stir for the required time (ranging from a few hours to overnight).[9][10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into crushed ice or cold water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base such as a saturated sodium carbonate solution or sodium acetate until a pH of ~7 is reached.[2]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform, diethyl ether, or ethyl acetate) multiple times.[4]

-

Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure substituted pyrazole-4-carbaldehyde.[2][9]

Influence of Substituents

The electronic nature of the substituents on the pyrazole ring significantly impacts the reactivity and outcome of the Vilsmeier-Haack reaction.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. degres.eu [degres.eu]

- 9. mdpi.com [mdpi.com]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Overview

Disclaimer: As of this writing, a comprehensive, publicly available single-crystal X-ray diffraction analysis for 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde could not be located in the surveyed scientific literature. This guide, therefore, presents a detailed analysis of the closely related and well-documented isomer, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , to provide valuable structural insights. Additionally, crystallographic data for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is included for comparative purposes, given its structural similarity with a methyl group at the N1 position.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds, widely recognized for their diverse applications in medicinal chemistry and materials science. Their biological activities often correlate with their specific three-dimensional structure. This technical guide focuses on the structural elucidation of pyrazole-4-carbaldehydes, pivotal intermediates in the synthesis of various bioactive molecules. While direct experimental data for this compound is unavailable, this document provides a thorough examination of its structural analogues to offer a predictive and comparative understanding.

Data Presentation: Crystallographic Data of Analogous Compounds

The following tables summarize the key crystallographic parameters for two related compounds, providing a basis for understanding the probable structural characteristics of the title compound.

Table 1: Crystal Data and Structure Refinement for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [1]

| Parameter | Value |

| Empirical Formula | C₁₁H₉ClN₂O |

| Formula Weight | 220.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7637(4) |

| b (Å) | 6.8712(3) |

| c (Å) | 22.4188(10) |

| β (°) | 93.8458(14) |

| Volume (ų) | 1039.56(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.468 |

Table 2: Selected Bond Lengths and Angles for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

| Bond | Length (Å) | Angle | Degrees (°) |

| Cl(1)-C(5) | 1.712(2) | N(2)-N(1)-C(1) | - |

| O(1)-C(11) | 1.213(3) | N(1)-N(2)-C(3) | 105.10(13) |

| N(1)-C(5) | 1.365(3) | C(1)-N(1)-C(6) | 120.27(12) |

| N(1)-N(2) | 1.381(2) | C(2)-C(3)-C(5) | 128.57(15) |

| N(2)-C(3) | 1.332(3) | ||

| C(3)-C(4) | 1.433(3) | ||

| C(4)-C(5) | 1.389(3) | ||

| C(4)-C(11) | 1.448(3) |

Note: Atom numbering may vary from the standard IUPAC nomenclature in crystallographic reports.

In this isomer, the aldehydic group is nearly coplanar with the pyrazole ring, while the phenyl and pyrazole rings are inclined at an angle of 72.8(1)°.[1] Molecules in the crystal lattice are linked by C-H···O interactions.[1]

Table 3: Crystal Data for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [2]

| Parameter | Value |

| Empirical Formula | C₆H₇ClN₂O |

| Formula Weight | 158.59 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 13.167(9) |

| b (Å) | 6.463(5) |

| c (Å) | 8.190(6) |

| Volume (ų) | 696.9(8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.511 |

This dimethyl analogue provides insight into the crystal packing of a pyrazole with a methyl group at the N1 position. Its molecules are situated on mirror planes, and the crystal packing features weak intermolecular C—H⋯O interactions and short Cl⋯N contacts of 3.046 (2) Å.[2]

Experimental Protocols

Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The synthesis of this class of compounds is commonly achieved through the Vilsmeier-Haack reaction.[1][3][4]

Materials:

-

3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

N,N-Dimethylformamide is cooled in an ice bath.

-

Phosphorus oxychloride is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

-

3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is then added to the mixture.

-

The reaction mixture is heated under reflux for a specified period (e.g., 1.5-4 hours).[2]

-

After completion, the mixture is cooled and poured into ice-cold water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1]

General Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure from a small organic molecule involves several key steps.[5][6][7]

1. Crystal Growth:

-

High-quality single crystals are paramount for successful X-ray diffraction analysis.

-

Common methods include slow evaporation of a saturated solution, slow cooling of a solution, and vapor diffusion.

-

The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.

-

The compound should be of high purity to facilitate the growth of well-ordered crystals.

2. Crystal Mounting and Data Collection:

-

A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[6]

-

The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 113 K) to minimize thermal vibrations.[2]

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and a series of diffraction patterns are collected by a detector.[5]

3. Structure Solution and Refinement:

-

The collected diffraction data (intensities and positions of reflections) are processed.

-

The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map.[6]

-

An initial molecular model is built from the electron density map.

-

The model is refined against the experimental data to improve the fit, optimizing atomic coordinates, and thermal parameters.[7] The final refined structure provides precise bond lengths, angles, and other geometric parameters.

Visualization of Structures and Workflows

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: General workflow for crystal structure analysis.

Conclusion

While the precise crystal structure of this compound remains to be experimentally determined, analysis of its close isomer, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and the related compound, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, provides a strong foundation for predicting its molecular geometry and crystal packing behavior. The synthesis of the title compound is expected to follow a standard Vilsmeier-Haack protocol. A definitive structural elucidation awaits the successful growth of single crystals suitable for X-ray diffraction analysis. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the fields of synthetic chemistry, crystallography, and drug development.

References

An In-depth Technical Guide on 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Disclaimer: This document provides a summary of publicly available data. A notable point of clarification is the existence of a more extensively studied isomer, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 947-95-5). The present guide focuses specifically on 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 883-38-5) as requested. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific isomer, some information regarding general synthetic and characterization methods for related pyrazole compounds is included for context.

Introduction

This compound is a substituted pyrazole derivative with the chemical formula C₁₁H₉ClN₂O.[1] Pyrazoles are a class of heterocyclic aromatic compounds that form the core structure of numerous molecules with significant applications in medicinal chemistry and agrochemical research. This compound serves as a key synthetic intermediate, providing a versatile scaffold for the development of more complex molecules.[1] Its utility lies in the reactivity of its functional groups—the aldehyde, the chloro substituent, and the pyrazole ring itself—which allows for diverse chemical modifications. It is primarily used in the synthesis of potential non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, pesticides, and herbicides, as well as compounds being investigated for antimicrobial and anticancer activities.[1]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| CAS Number | 883-38-5 | [1] |

| Molecular Formula | C₁₁H₉ClN₂O | [1] |

| Molecular Weight | 220.66 g/mol | [1] |

| Melting Point | 63 °C | [1] |

| Boiling Point | 372.5 ± 42.0 °C (Predicted) | [1] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [1] |

| Purity | 95% - 98% (As per commercial suppliers) | [1] |

| Storage Conditions | 2-8°C, inert atmosphere | [1] |

Experimental Protocols

Synthesis

General Plausible Protocol (Vilsmeier-Haack Reaction):

-

Precursor: The synthesis would likely start from the corresponding pyrazolone precursor, 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one.

-

Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by reacting a phosphoryl halide, such as phosphorus oxychloride (POCl₃), with a substituted amide, most commonly N,N-dimethylformamide (DMF), under cold conditions (e.g., 0 °C).[3]

-

Formylation and Chlorination: The pyrazolone precursor is added to the Vilsmeier reagent. The mixture is then heated (e.g., refluxed) for a period to facilitate the chloroformylation reaction, which introduces both the chloro group at the 5-position and the carbaldehyde group at the 4-position.[3]

-

Work-up: After the reaction is complete, the mixture is cooled and carefully quenched, often by pouring it onto crushed ice. The resulting mixture is typically neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

Spectral Characterization

While specific spectral data from published research is scarce, commercial suppliers indicate the availability of 1H NMR, 13C NMR, IR, and Mass Spectrometry data.[4] Based on the molecular structure, the following characteristic spectral features would be expected:

-

¹H NMR: A distinct singlet peak for the aldehyde proton (CHO) would be expected in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm. Signals for the phenyl group protons would appear in the aromatic region (δ 7.0-8.0 ppm), and a singlet for the N-methyl (N-CH₃) protons would be observed further upfield.

-

¹³C NMR: A signal corresponding to the aldehyde carbonyl carbon would be present at a low field (typically δ 185-200 ppm). Other signals would correspond to the carbons of the pyrazole and phenyl rings, as well as the methyl carbon.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group would be prominent, typically in the range of 1670-1695 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (220.66). A characteristic isotopic pattern (M+2 peak) would be observed due to the presence of the chlorine-37 isotope.

Applications and Logical Relationships

This compound is a valuable building block in synthetic organic chemistry. Its primary application is as a precursor for the synthesis of a wide range of derivatives for evaluation in drug discovery and agrochemical development. The diagram below illustrates the central role of this compound as a synthetic intermediate.

Caption: Synthetic pathways originating from the core molecule.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of pharmaceutical and agricultural chemistry. While its physicochemical properties are not as extensively documented in public literature as its isomer, the available data indicates its utility as a versatile scaffold for synthesizing a variety of complex molecules. Further peer-reviewed research is necessary to fully characterize its properties, refine synthetic protocols, and explore the biological activities of its derivatives.

References

CAS number and molecular weight of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical properties, experimental protocols for its synthesis, and its role in the development of potential therapeutic agents.

Chemical and Physical Properties

This compound is a heterocyclic aromatic aldehyde. Below is a summary of its key identifiers and properties.

| Property | Value |

| CAS Number | 883-38-5 |

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.66 g/mol |

| Appearance | Solid |

| Melting Point | 63 °C |

| Boiling Point | 372.5±42.0 °C (Predicted) |

| Density | 1.26±0.1 g/cm³ (Predicted) |

| Synonyms | 5-chloro-1-methyl-3-phenylpyrazole-4-carbaldehyde, 2-Methyl-3-chloro-5-phenyl-2H-pyrazole-4-carbaldehyde |

Experimental Protocols

The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction. This procedure involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is a mixture of a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride.

Synthesis of this compound

Starting Material: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Reaction: Vilsmeier-Haack Reaction.

Procedure Outline:

-

Preparation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) is cooled in an ice bath, and phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent.

-

Reaction with Pyrazolone: The starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is then added to the freshly prepared Vilsmeier reagent.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature to allow for the chloroformylation and formylation to occur.

-

Work-up: The reaction is quenched by pouring it into ice-cold water. The resulting mixture is then neutralized, often with a base such as sodium bicarbonate, to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure this compound.

Synthesis of the Precursor: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

The precursor for the Vilsmeier-Haack reaction can be synthesized via a cyclocondensation reaction.

Starting Materials: Ethyl acetoacetate and phenylhydrazine.

Procedure Outline:

-

Reaction Setup: Ethyl acetoacetate is dissolved in a suitable solvent, such as ethanol.

-

Addition of Phenylhydrazine: Phenylhydrazine is added dropwise to the solution of ethyl acetoacetate at room temperature with stirring.

-

Reflux: The reaction mixture is then heated under reflux for several hours to drive the cyclocondensation reaction to completion.

-

Product Isolation: Upon cooling, the product, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, often precipitates out of the solution.

-

Purification: The precipitate is collected by filtration, washed, and can be further purified by recrystallization.

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry. Its aldehyde functional group and the pyrazole core allow for a variety of chemical modifications to synthesize a diverse library of derivative compounds. These derivatives have been investigated for a range of biological activities.

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[1] Furthermore, derivatives have shown potential as antimicrobial, anticancer, and anticonvulsant agents.[1] The general workflow for utilizing this compound in drug discovery is depicted below.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. It is important to note that the initial user query specified "5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde". However, a thorough literature search revealed a significantly greater body of research pertaining to the "3-methyl" isomer. Therefore, this guide focuses on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS Number: 947-95-5), as it is the more extensively studied and commercially available compound. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing key physicochemical data, detailed experimental protocols, and relevant synthesis workflows.

Physicochemical Data

The following table summarizes the key quantitative data for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

| Property | Value | Source(s) |

| Melting Point | 141-148 °C | [Multiple sources] |

| 145-148 °C | [1] | |

| 141-142 °C | [2] | |

| Solubility | Recrystallized from ethanol | [2][3] |

| Used in reactions with Dimethylformamide (DMF) | [3][4] |

Experimental Protocols

I. Determination of Melting Point

This protocol outlines the standard procedure for determining the melting point of a crystalline solid like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde using a capillary melting point apparatus.

Materials:

-

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

-

Invert the tube and gently tap it on a hard surface to cause the sample to fall to the bottom. The packed sample height should be 2-3 mm.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting (e.g., 10-20 °C/minute) to obtain an approximate melting range.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting).

-

Allow the apparatus to cool.

-

For a more accurate determination, prepare a new sample and set the heating rate to a slow setting (e.g., 1-2 °C/minute) as the temperature approaches the previously determined approximate melting point.

-

Record the precise melting point range. A pure compound will typically have a sharp melting range of 1-2 °C.

-

II. Qualitative Determination of Solubility

This protocol describes a general method for assessing the qualitative solubility of an organic compound in various solvents.

Materials:

-

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde sample

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethylformamide)

Procedure:

-

Sample Preparation:

-

Place approximately 10-20 mg of the compound into a clean, dry test tube.

-

-

Solvent Addition:

-

Add 1 mL of the chosen solvent to the test tube.

-

-

Observation:

-

Agitate the mixture by flicking the test tube or using a vortex mixer for about 1 minute.

-

Visually inspect the solution to determine if the solid has dissolved completely, partially, or not at all.

-

Record your observations as "soluble," "partially soluble," or "insoluble."

-

-

Heating (Optional):

-

If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes in solubility upon heating and subsequent cooling.

-

-

Repeat for each solvent.

Synthesis and Experimental Workflow

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is commonly synthesized via the Vilsmeier-Haack reaction from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Caption: Synthetic workflow for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Materials:

-

3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask equipped with a stirrer and a reflux condenser, cool dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.

-

Reaction: To the freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in portions while maintaining the temperature. After the addition is complete, heat the reaction mixture under reflux for several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

-

Isolation: The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Logical Relationship Diagram

The following diagram illustrates the logical flow for the characterization of the synthesized compound.

Caption: Workflow for the physicochemical characterization of the synthesized compound.

References

Mass Spectrometry Fragmentation of Pyrazole Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mass spectrometry fragmentation patterns of pyrazole aldehydes. Understanding these fragmentation pathways is crucial for the structural elucidation, impurity profiling, and metabolic studies of pyrazole-containing compounds, a cornerstone in modern drug development. This document details the key fragmentation mechanisms, presents quantitative data for representative molecules, and provides a foundational experimental protocol for analysis.

Core Fragmentation Principles

The electron ionization (EI) mass spectra of pyrazole aldehydes are governed by the fragmentation patterns characteristic of both the pyrazole ring and the aldehyde functional group. The resulting spectrum is a composite of competing and sequential fragmentation pathways, influenced by the stability of the resulting fragment ions and neutral losses.

Pyrazole Ring Fragmentation

The pyrazole ring itself undergoes characteristic fragmentation, primarily involving the loss of neutral molecules such as hydrogen cyanide (HCN) and dinitrogen (N₂).[1] These processes are fundamental to identifying the pyrazole core in an unknown compound.

Aldehyde Fragmentation

Aromatic aldehydes exhibit distinct fragmentation patterns.[2][3][4] Key fragmentations include:

-

α-Cleavage: Loss of a hydrogen radical ([M-1]⁺) or the entire formyl group ([M-CHO]⁺). The [M-1]⁺ peak, corresponding to the formation of a stable acylium ion, is often a prominent feature.[5][6]

-

Loss of Carbon Monoxide: The [M-1]⁺ acylium ion can subsequently lose carbon monoxide (CO) to yield a pyrazolyl cation.

The interplay of these pathways dictates the final mass spectrum. The initial ionization often occurs on the pyrazole ring's nitrogen lone pairs or the aldehyde's oxygen, initiating a cascade of bond cleavages.

Fragmentation Analysis of Key Pyrazole Aldehydes

The following sections provide a detailed analysis of the fragmentation patterns for three representative pyrazole aldehydes, with quantitative data summarized for clarity.

1H-Pyrazole-4-carbaldehyde

The mass spectrum of 1H-Pyrazole-4-carbaldehyde (MW: 96.09 g/mol ) is characterized by initial cleavages related to the aldehyde group, followed by the fragmentation of the pyrazole ring.[7]

Table 1: Key Mass Fragments for 1H-Pyrazole-4-carbaldehyde [7]

| m/z | Proposed Fragment | Relative Intensity (%) |

| 96 | [M]⁺˙ (Molecular Ion) | 100 |

| 95 | [M-H]⁺ | 85 |

| 67 | [M-H-CO]⁺ or [M-CHO]⁺ | 70 |

| 66 | [M-H-CHO]⁺ | 30 |

| 40 | [C₂H₂N]⁺ | 45 |

| 39 | [C₃H₃]⁺ | 60 |

The fragmentation begins with a strong molecular ion peak at m/z 96. The base peak is often the [M-H]⁺ ion at m/z 95, resulting from the loss of the aldehydic hydrogen. This is followed by the loss of carbon monoxide to produce the ion at m/z 67. An alternative pathway is the direct loss of the formyl radical (CHO) from the molecular ion, also yielding the fragment at m/z 67. Subsequent ring fragmentation leads to smaller ions.

1-Methyl-1H-pyrazole-4-carbaldehyde

N-methylation introduces new fragmentation possibilities, primarily involving the methyl group. The mass spectrum of 1-Methyl-1H-pyrazole-4-carbaldehyde (MW: 110.11 g/mol ) reflects these additional pathways.[8]

Table 2: Key Mass Fragments for 1-Methyl-1H-pyrazole-4-carbaldehyde [8]

| m/z | Proposed Fragment | Relative Intensity (%) |

| 110 | [M]⁺˙ (Molecular Ion) | 95 |

| 109 | [M-H]⁺ | 100 |

| 81 | [M-H-CO]⁺ or [M-CHO]⁺ | 50 |

| 80 | [M-CH₃-H]⁺˙ | 40 |

| 54 | [C₃H₄N]⁺ | 35 |

| 42 | [C₂H₄N]⁺ | 60 |

Similar to the unsubstituted analog, the spectrum shows a prominent molecular ion (m/z 110) and a base peak at [M-H]⁺ (m/z 109). The loss of CO from the [M-H]⁺ ion gives a fragment at m/z 81. A notable fragment at m/z 42 is likely due to the cleavage of the ring and rearrangement involving the N-methyl group.

3-Phenyl-1H-pyrazole-4-carbaldehyde

The presence of a phenyl substituent significantly influences the fragmentation, favoring charge retention on the stable phenyl-containing fragments. The mass spectrum of 3-Phenyl-1H-pyrazole-4-carbaldehyde (MW: 172.18 g/mol ) is a testament to this effect.[9]

Table 3: Key Mass Fragments for 3-Phenyl-1H-pyrazole-4-carbaldehyde [9]

| m/z | Proposed Fragment | Relative Intensity (%) |

| 172 | [M]⁺˙ (Molecular Ion) | 100 |

| 171 | [M-H]⁺ | 90 |

| 144 | [M-H-CO]⁺ or [M-CHO]⁺ | 45 |

| 115 | [C₈H₅N]⁺ | 35 |

| 77 | [C₆H₅]⁺ | 25 |

The molecular ion at m/z 172 is the base peak, indicating the stability of the aromatic system. The [M-H]⁺ fragment at m/z 171 is also very intense. Subsequent loss of CO from this ion gives the fragment at m/z 144. Further fragmentation involves the loss of HCN from the pyrazole ring, leading to the ion at m/z 117, and the characteristic phenyl cation at m/z 77.

Experimental Protocols

The following provides a general methodology for the analysis of pyrazole aldehydes using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for such compounds.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of the pyrazole aldehyde standard in a suitable solvent (e.g., methanol, acetonitrile, or ethyl acetate).

-

Working Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve and determine the limit of detection (LOD) and limit of quantification (LOQ).

-

Sample Matrix: For samples in complex matrices (e.g., biological fluids, reaction mixtures), a sample extraction step such as liquid-liquid extraction or solid-phase extraction may be necessary to remove interferences.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-500.

Data Acquisition and Analysis

Data is acquired in full scan mode to obtain the complete mass spectrum of the eluting peaks. Compound identification is achieved by comparing the retention time and the acquired mass spectrum with that of a known standard or by comparison with a spectral library (e.g., NIST).

Conclusion

The mass spectrometric fragmentation of pyrazole aldehydes is a predictable process driven by the established fragmentation rules for both the heterocyclic ring and the aldehyde functional group. The primary fragmentation events typically involve the loss of H• and/or CHO• from the molecular ion, followed by cleavages of the pyrazole ring, including the loss of HCN. Substituents on the pyrazole ring can significantly alter the fragmentation pathways and the relative abundance of fragment ions. A thorough understanding of these patterns, coupled with robust analytical methodology, is essential for the confident identification and characterization of this important class of molecules in various scientific and industrial settings.

References

- 1. BiblioBoard [openresearchlibrary.org]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. GCMS Section 6.11.4 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 7. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Reactions of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with Hydrazines

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview of the synthesis and reactions of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with various hydrazines. The resulting hydrazone derivatives are of significant interest in medicinal chemistry, particularly for the development of novel therapeutic agents.

Disclaimer: Specific experimental data for this compound is limited in the available literature. The protocols and data presented herein are largely based on studies of its structural isomer, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and are expected to be highly analogous.

Introduction

This compound is a versatile synthetic intermediate.[1] Its aldehyde functional group readily undergoes condensation reactions with the amino group of hydrazines to form Schiff bases, specifically hydrazones. These reactions are fundamental in constructing a diverse library of pyrazole-based compounds with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[2][3] The chlorine atom at the 5-position of the pyrazole ring also offers a site for further functionalization through nucleophilic substitution reactions.

Synthesis of the Starting Material

The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). The precursor for this synthesis is 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one.[4][5]

Experimental Protocol: Synthesis of this compound

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Formylation and Chlorination: To the prepared Vilsmeier reagent, add 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one in portions.

-

Reaction: After the addition is complete, heat the reaction mixture at 60-70 °C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralization and Isolation: Neutralize the aqueous solution with a suitable base, such as sodium bicarbonate, until a precipitate forms.

-

Purification: Collect the solid product by filtration, wash it with water, and dry it. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[6]

General Reaction with Hydrazines: Synthesis of Hydrazone Derivatives

The reaction of this compound with hydrazines proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding N'-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]hydrazides (hydrazones).

Experimental Protocol: General Synthesis of Hydrazone Derivatives

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.[7]

-

Addition of Hydrazine: Add the desired hydrazine derivative (1-1.2 equivalents) to the solution. For reactions with hydrazine salts, a base may be required for neutralization.

-

Catalyst (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[6]

-

Reaction Conditions: Reflux the reaction mixture for 2-6 hours.[7] The progress of the reaction should be monitored by TLC.

-

Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be concentrated under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate).

Quantitative Data

The following table summarizes representative data for hydrazone derivatives synthesized from the isomeric 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Similar results can be expected for the 1-methyl-3-phenyl isomer.

| Hydrazine Derivative | Product | Yield (%) | Melting Point (°C) | Reference |

| Hydrazine Hydrate | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde hydrazone | - | - | [8] |

| Thiosemicarbazide | N'-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazide | - | - | [8] |

| Substituted Hydrazides | N'-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene) 2/4-substituted hydrazides | - | - | [9] |

Note: Specific yield and melting point data were not consistently available in the reviewed literature for all derivatives.

Visualizations

Reaction Pathway for the Synthesis of Hydrazone Derivatives

Caption: A typical experimental workflow for the synthesis of hydrazones.

Applications in Drug Development

The hydrazone derivatives of this compound are promising candidates for drug development. The pyrazole scaffold is a well-established pharmacophore in numerous approved drugs. The introduction of the hydrazone moiety often enhances biological activity. For instance, N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] substituted hydrazides have demonstrated significant anticonvulsant activity in preclinical models. F[9]urther derivatization of the hydrazone or substitution of the chloro group can lead to the discovery of new compounds with improved potency and selectivity for various therapeutic targets.

Conclusion

The reaction of this compound with hydrazines provides a straightforward and efficient method for the synthesis of a diverse range of hydrazone derivatives. These compounds serve as valuable scaffolds in the design and development of new therapeutic agents. The provided protocols, based on analogous reactions of a structural isomer, offer a solid foundation for researchers to explore the chemical and biological potential of this compound class.

References

- 1. This compound [myskinrecipes.com]

- 2. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 947-95-5 [chemicalbook.com]

- 3. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]

- 6. jpsionline.com [jpsionline.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-氯-3-甲基-1-苯基吡唑-4-甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Knoevenagel Condensation of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in the Knoevenagel condensation reaction. This versatile building block is a key intermediate in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The resulting pyrazole derivatives have shown promising biological activities, including antimicrobial and anticancer properties.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, followed by a dehydration step to yield a conjugated product. Pyrazole aldehydes, such as this compound, are particularly valuable substrates in this reaction, leading to the formation of diverse pyrazole-based scaffolds. These scaffolds are of high interest in drug discovery due to the wide range of biological activities exhibited by pyrazole derivatives.

The products of the Knoevenagel condensation of this compound are versatile intermediates for the synthesis of more complex molecules and have been investigated for their potential as therapeutic agents.

Synthesis of the Starting Material

The starting material, this compound, is typically synthesized via the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of a suitable pyrazolone precursor using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Knoevenagel Condensation: Reaction Scheme and Applications

The Knoevenagel condensation of this compound with various active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) yields a range of α,β-unsaturated products. These products are valuable precursors for the synthesis of novel heterocyclic systems and have been evaluated for various biological activities.

Caption: General scheme of the Knoevenagel condensation.

Applications in Drug Discovery

The resulting pyrazole derivatives from Knoevenagel condensations have been investigated for a range of therapeutic applications:

-

Antimicrobial Agents: Many pyrazole derivatives exhibit significant antibacterial and antifungal activity.[2] The synthesized compounds are often screened against various strains of bacteria and fungi to determine their minimum inhibitory concentration (MIC).

-

Anticancer Agents: Pyrazole-containing compounds have been a focus of anticancer drug development.[3][4] They can act through various mechanisms, including the inhibition of kinases and interaction with DNA. The cytotoxic effects of these compounds are typically evaluated against different cancer cell lines.

-

Anti-inflammatory Agents: Some pyrazole derivatives have shown potent anti-inflammatory properties, which is a well-known activity of this class of heterocycles.

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound with common active methylene compounds. These protocols are based on established methods for similar pyrazole aldehydes.[5] Researchers should optimize the reaction conditions for their specific needs.

Caption: Generalized experimental workflow.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol

This protocol describes a classic and effective method for the synthesis of 2-((5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene)malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15-20 mL).

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Ammonium Acetate-Catalyzed Condensation with Ethyl Cyanoacetate in Acetic Acid

This method is suitable for active methylene compounds like ethyl cyanoacetate.

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Glacial acetic acid

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq) in glacial acetic acid (10 mL).

-

Add ammonium acetate (0.5 eq) to the mixture.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Quantitative Data

The following table summarizes representative quantitative data for Knoevenagel condensation reactions of various pyrazole aldehydes with active methylene compounds. These values can serve as a benchmark for the expected outcomes with this compound, although variations in yield and reaction time are anticipated based on the specific substrates and conditions used.

| Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ | Water:Ethanol (1:1) | Reflux | 0.25 | 95 | [5] |

| 1-Phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 3 | 88 | [2] |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-(p-tolyl)furan-2(3H)-one | NaOAc | Acetic Anhydride | Reflux | 2 | 65 | [1] |

Biological Activity Data

The Knoevenagel adducts derived from pyrazole aldehydes have demonstrated a range of biological activities. The following table provides examples of the biological evaluation of compounds structurally related to the products of the title reaction.

| Compound Class | Biological Activity | Cell Line / Organism | IC₅₀ / MIC | Reference |

| Pyrazole-based heterocycles | Anticancer | HepG2 (Liver Cancer) | 13.14 µM | [3] |

| Pyrazole-based heterocycles | Anticancer | MCF-7 (Breast Cancer) | 8.03 µM | [3] |

| Pyrazole-based heterocycles | Antiviral | Avian Influenza Virus | - | [1] |

| Pyrazole-based heterocycles | Antibacterial | Staphylococcus aureus | - | [1] |

| Pyrazole-based heterocycles | Antifungal | Candida albicans | - | [1] |

Signaling Pathway Visualization

While the exact signaling pathways affected by the Knoevenagel adducts of this compound are a subject of ongoing research, many pyrazole-based anticancer agents are known to target protein kinases. The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by such compounds.

Caption: Hypothetical kinase inhibition pathway.

References

- 1. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Schiff bases from 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Application Notes and Protocols for the Synthesis of Schiff Bases from 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

This document provides detailed protocols for the synthesis of Schiff bases derived from this compound. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as antimicrobial, anti-inflammatory, and anticancer agents. The following sections outline the synthetic procedures, present key experimental data, and illustrate the reaction workflow.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that can form stable complexes with metal ions and exhibit a wide range of biological activities. The pyrazole moiety is a well-known pharmacophore present in numerous therapeutic agents. The combination of these two entities in pyrazole-based Schiff bases has been shown to enhance their pharmacological properties. This guide details the straightforward condensation reaction between this compound and various primary amines to yield the corresponding Schiff bases.

General Synthesis Workflow

The synthesis of Schiff bases from this compound is typically achieved through a one-pot condensation reaction with a primary amine in an alcoholic solvent. The reaction often benefits from a catalytic amount of acid and proceeds under reflux conditions.

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, aminophenol)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

-

To this solution, add the respective primary amine (1 equivalent).

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Attach a condenser and reflux the mixture with constant stirring for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated solid product is then collected by vacuum filtration.

-

Wash the crude product with a small amount of cold ethanol.

-

For further purification, recrystallize the solid from absolute ethanol to obtain the pure Schiff base.

-

Dry the purified product in a desiccator and record the yield and melting point.

Data Presentation

The following tables summarize the reaction conditions and characterization data for a selection of synthesized Schiff bases derived from a closely related pyrazole aldehyde.

Table 1: Synthesis and Physicochemical Data of Pyrazole Schiff Bases

| Compound ID | Amine Reactant | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1a | o-Aminophenol | 8 | 86 | 146 |

| 1b | 4-Methoxy-o-aminophenol | 8 | 82 | 148 |

| 1c | 4-Fluoro-o-aminophenol | 8 | 87 | 144 |

| 1d | 4-Chloro-o-aminophenol | 8 | 88 | 148 |

Data adapted from a study on 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1]

Table 2: Spectroscopic Data for Characterization

| Compound ID | IR (KBr, cm⁻¹) ν(C=N) | ¹H NMR (DMSO-d₆, δ ppm) -CH=N- proton |

| 1a | 1614 | 8.67 (s, 1H) |

| 1b | 1620 | 8.68 (s, 1H) |

| 1c | 1627 | 8.68-8.71 (d, 1H) |

| 1d | 1616 | 8.68 (s, 1H) |

Data adapted from a study on 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][2]

Characterization Workflow

The synthesized Schiff bases are characterized using various spectroscopic techniques to confirm their structure and purity.

Caption: Workflow for the characterization of synthesized Schiff bases.

Applications in Drug Development

Pyrazole-based Schiff bases are recognized for their broad spectrum of biological activities, making them attractive candidates for drug discovery and development.[3]

-

Antimicrobial Activity: Many of these compounds have demonstrated significant activity against various strains of bacteria and fungi.[4]

-

Anticancer Properties: The cytotoxic effects of pyrazole Schiff bases have been evaluated against several cancer cell lines.

-

Anti-inflammatory and Antioxidant Effects: Some derivatives have shown potent anti-inflammatory and antioxidant activities, which are crucial in the treatment of various chronic diseases.

-

Enzyme Inhibition: These compounds have been investigated as inhibitors of enzymes such as α-amylase and acetylcholinesterase, suggesting their potential in managing diabetes and Alzheimer's disease.[3]

The synthetic versatility of the pyrazole aldehyde core allows for the generation of a diverse library of Schiff bases, enabling structure-activity relationship (SAR) studies to optimize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde as a Versatile Precursor for Novel Fungicides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde as a key building block for the development of novel fungicides. This document includes detailed experimental protocols, quantitative data on the antifungal activity of derived compounds, and visualizations of synthetic pathways and potential mechanisms of action.

Introduction

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial fungicides containing this heterocyclic moiety. The functionalization of the pyrazole ring allows for the fine-tuning of biological activity, leading to the discovery of potent and selective antifungal agents. This compound is a versatile intermediate that can be readily synthesized and subsequently modified to generate a diverse library of pyrazole derivatives with promising fungicidal properties. Its structure allows for easy functionalization, making it valuable in medicinal chemistry for building bioactive molecules.[1] It is also employed in agrochemical research for designing new pesticides and herbicides.[1]

Synthesis of the Precursor

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles.[2][3]

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

Materials:

-

3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

-

To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise while maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat it to 120 °C for 1 hour.

-

Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.

-

A solid precipitate of this compound will form.

-

Collect the solid by filtration, wash it thoroughly with cold water, and then dry it.

-

Recrystallize the crude product from ethanol to obtain the pure compound.

Caption: Synthesis of the precursor via Vilsmeier-Haack reaction.

Application in Fungicide Synthesis

The aldehyde functional group and the reactive chlorine atom on the pyrazole ring of this compound make it an ideal starting material for the synthesis of a variety of fungicidal derivatives. Two examples are provided below: pyrazole-carboxamides and isoxazolol pyrazole carboxylates.

Synthesis of Pyrazole-Carboxamide Derivatives

Pyrazole carboxamides are a significant class of fungicides, with many commercial products acting as succinate dehydrogenase inhibitors (SDHIs).

This protocol involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amidation.

Step 1: Oxidation to 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

-

Dissolve this compound in a suitable solvent (e.g., acetone).

-

Add an oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the solution.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

Step 2: Amidation to form Pyrazole-Carboxamides

-

Suspend the 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid in a dry, inert solvent (e.g., dichloromethane or THF).

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid to the corresponding acid chloride.

-

After the conversion is complete, remove the excess chlorinating agent under reduced pressure.

-

Dissolve the resulting acid chloride in a dry, inert solvent and add the desired amine in the presence of a base (e.g., triethylamine or pyridine) at 0-5 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole-carboxamide.

Caption: Synthesis of pyrazole-carboxamide fungicides.

Synthesis of Isoxazolol Pyrazole Carboxylate Derivatives

Isoxazolol pyrazole carboxylates represent another class of potential fungicides derived from the precursor.

-

Convert 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid to its acid chloride as described in the previous protocol.

-

In a separate flask, dissolve the desired isoxazolol in a suitable solvent in the presence of a base (e.g., triethylamine).

-

Add the pyrazole acid chloride solution dropwise to the isoxazolol solution at a low temperature (e.g., 0 °C).

-

Allow the reaction to proceed at room temperature until completion.

-

Work up the reaction mixture as described for the pyrazole-carboxamides to isolate and purify the isoxazolol pyrazole carboxylate.

Caption: Synthesis of isoxazolol pyrazole carboxylate fungicides.

Antifungal Activity

Derivatives of this compound have shown promising in vitro antifungal activity against a range of plant pathogenic fungi.

Quantitative Data

The following tables summarize the reported antifungal activities of various pyrazole derivatives. While not all are directly synthesized from the specified precursor, they provide valuable insights into the potential of this chemical class.

Table 1: Antifungal Activity of Isoxazolol Pyrazole Carboxylate Derivatives

| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference |

| 7ai | Rhizoctonia solani | 0.37 | [4] |

| 7ai | Alternaria porri | 2.24 | [4] |

| 7ai | Marssonina coronaria | 3.21 | [4] |

| 7ai | Cercospora petroselini | 10.29 | [4] |

Table 2: Antifungal Activity of Various Pyrazole Carboxamide Derivatives

| Compound | Target Fungus | EC₅₀ (mg/L) | Reference |

| SCU2028 | Rhizoctonia solani | 0.022 | [5] |

| 6i | Valsa mali | 1.77 | [3] |

| 19i | Valsa mali | 1.97 | [3] |

| 23i | Rhizoctonia solani | 3.79 | [3] |

| E1 | Rhizoctonia solani | 1.1 | [6] |

Experimental Protocol: In Vitro Antifungal Assay (Mycelium Growth Inhibition Method)

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Pure cultures of test fungi

-

Synthesized pyrazole derivatives

-

Solvent (e.g., DMSO or acetone)

-

Sterile Petri dishes

-

Cork borer

Procedure:

-

Prepare a stock solution of the synthesized compound in a suitable solvent.

-

Add appropriate aliquots of the stock solution to molten PDA to achieve the desired final concentrations.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of each PDA plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

-

Incubate the plates at the optimal temperature for the respective fungus.

-

Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.

-

-

Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.

Mechanism of Action

The primary mode of action for many pyrazole-based fungicides, particularly the pyrazole carboxamides, is the inhibition of the mitochondrial respiratory chain.

Succinate Dehydrogenase Inhibition (SDHI)

Many pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[3][5][6] SDH, also known as Complex II, is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these fungicides disrupt cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.

Caption: Proposed mechanism of action for pyrazole fungicides.

Some studies also suggest that certain pyrazole derivatives may have alternative mechanisms of action, such as interfering with cell wall synthesis. Further research is needed to fully elucidate the mode of action for each novel derivative.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel fungicides. The straightforward synthesis of this intermediate, coupled with the diverse synthetic transformations it can undergo, makes it an attractive starting point for the discovery and development of new agrochemical solutions. The pyrazole-carboxamide and isoxazolol pyrazole carboxylate derivatives highlighted in these notes demonstrate significant potential for controlling important plant pathogenic fungi. Further exploration of the structure-activity relationships and optimization of the lead compounds derived from this precursor are warranted to develop next-generation fungicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. scielo.br [scielo.br]

- 6. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial Activity of Pyrazole Carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals